molecular formula C15H21NO B1249165 8-OH-Pbzi

8-OH-Pbzi

Cat. No.: B1249165
M. Wt: 231.33 g/mol
InChI Key: LJDRQPOQHHOXHM-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CIS-8-OH-PBZI involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

CIS-8-OH-PBZI undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are derivatives of CIS-8-OH-PBZI with modified functional groups .

Scientific Research Applications

CIS-8-OH-PBZI has several scientific research applications:

    Chemistry: Used to study the structure-activity relationships of dopamine receptor agonists.

    Biology: Helps in understanding the role of dopamine receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Used in the development of new pharmacological agents targeting dopamine receptors

Mechanism of Action

CIS-8-OH-PBZI exerts its effects by selectively binding to dopamine D3 receptors. This binding induces a conformational change in the receptor, activating downstream signaling pathways. The primary molecular targets are the G-protein-coupled receptors, which initiate a cascade of intracellular events, including the activation of adenylate cyclase and phosphorylation of mitogen-activated protein kinases .

Comparison with Similar Compounds

CIS-8-OH-PBZI is unique compared to other dopamine receptor agonists due to its high selectivity for the D3 receptor and its ability to avoid inducing tolerance and slow response termination properties. Similar compounds include:

CIS-8-OH-PBZI stands out due to its unique conformational effects on the D3 receptor, making it a valuable tool in dopamine receptor research .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol

InChI

InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1

InChI Key

LJDRQPOQHHOXHM-HIFRSBDPSA-N

Isomeric SMILES

CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O

Canonical SMILES

CCCN1CCC2C1CCC3=C2C=C(C=C3)O

Synonyms

8-hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz(e)indole
cis-8-OH-PBZI

Origin of Product

United States

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